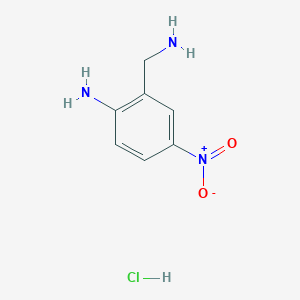

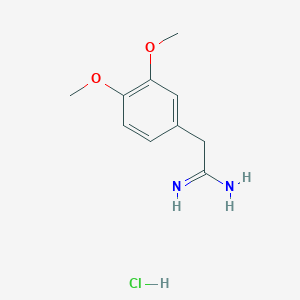

2-(3,4-Dimethoxyphenyl)acetimidamide hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds involves condensation reactions and the use of acetic acid as a solvent or catalyst. For example, the synthesis of 2-(2-Chlorophenyl)-3-(3,4-dimethoxyphenyl)quinoxaline involves a condensation reaction between 1,2-phenylenediamine and 2-chloro-3′,4′-dimethoxybenzil in boiling acetic acid . Similarly, the precursor for another compound was synthesized by reacting 4-hydroxy-3,5-dimethoxybenzaldehyde with thiosemicarbazide in the presence of glacial acetic acid . These methods suggest that acetic acid is a common reagent in the synthesis of compounds with dimethoxyphenyl groups.

Molecular Structure Analysis

The molecular structure of related compounds shows significant dihedral angles between the aromatic rings and the core structure of the molecules. For instance, in the quinoxaline derivative, the chlorophenyl and dimethoxyphenyl rings make dihedral angles of 78.45° and 35.60°, respectively, with the quinoxaline unit . These angles can influence the overall shape and electronic distribution of the molecule, which in turn affects its reactivity and interactions with other molecules.

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of 2-(3,4-Dimethoxyphenyl)acetimidamide hydrochloride. However, the synthesis of related compounds involves reactions such as condensation and Thia-Michael addition, which are common in the formation of heterocyclic and aromatic compounds . These reactions typically require precise conditions and catalysts to proceed efficiently.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds are not directly reported in the papers. However, the determination of the structure of related compounds by techniques such as FT-IR, 1H-NMR, 13C-NMR, and mass spectrometry suggests that these methods could be used to analyze the physical and chemical properties of 2-(3,4-Dimethoxyphenyl)acetimidamide hydrochloride . Additionally, the docking of a compound into the active site of a bacterial enzyme indicates potential biological activity, which could be relevant for the analysis of the physical and chemical properties of similar compounds .

科学研究应用

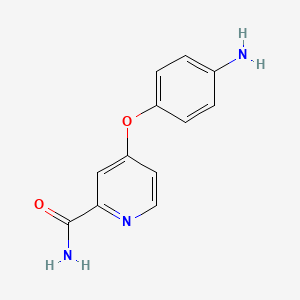

1. Synthesis of Papaverine Hydrochloride

- Summary of Application: “2-(3,4-Dimethoxyphenyl)acetimidamide hydrochloride” is used in the synthesis of Papaverine Hydrochloride, a muscle relaxant .

- Methods of Application: The synthetic process involves several steps. First, 3,4-dimethoxyphenylacetic acid and 2-(3,4-dimethoxyphenyl)ethanamine react at high temperature. The resulting amide reacts with POCl3 to yield an imine. This imine is then dehydrogenated with Raney nickel at high temperature to form papaverine, which is treated with hydrochloric acid to yield papaverine hydrochloride .

- Results or Outcomes: The overall yield of the process was improved to 63%. The proposed synthetic procedure is suitable for industrial production .

2. Antiulcer Activities

- Summary of Application: Acyl derivatives of “2-(3,4-Dimethoxyphenyl)acetimidamide hydrochloride” were synthesized and evaluated for their effectiveness to prevent water-immersion stress-induced gastric ulceration when given intraperitoneally to rats .

- Methods of Application: A series of acyl derivatives of 2-(3,4-Dimethoxyphenyl)ethylamine were synthesized and evaluated for their antiulcer activities .

- Results or Outcomes: Among the synthesized compounds, N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylaminoacetamide hydrochloride had significant antiulcer activity .

3. Antioxidant and Antibacterial Activities

- Summary of Application: Novel benzamide compounds, including derivatives of “2-(3,4-Dimethoxyphenyl)acetimidamide hydrochloride”, were synthesized and evaluated for their antioxidant and antibacterial activities .

- Methods of Application: The compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives using TEA as base and THF as solvent . The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity .

- Results or Outcomes: Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds has been shown to exhibit effective metal chelate activity .

4. Synthesis of Dopamine Analogues

- Summary of Application: “2-(3,4-Dimethoxyphenyl)acetimidamide hydrochloride” is closely related to 3,4-Dimethoxyphenethylamine (DMPEA), a chemical compound of the phenethylamine class . DMPEA is an analogue of the major human neurotransmitter dopamine where the 3- and 4-position hydroxy groups have been replaced with methoxy groups .

- Methods of Application: The synthesis of DMPEA involves the reaction of 2-(3,4-Dimethoxyphenyl)acetimidamide hydrochloride with other reagents under specific conditions .

- Results or Outcomes: The synthesized DMPEA can be used in further research to understand the functioning of dopamine in the human brain .

5. Treatment of Ischemia

- Summary of Application: In 1978, papaverine hydrochloride, which can be synthesized from “2-(3,4-Dimethoxyphenyl)acetimidamide hydrochloride”, was marketed in France for the treatment of ischemia .

- Methods of Application: The treatment involves the administration of papaverine hydrochloride to patients suffering from ischemia .

- Results or Outcomes: The treatment has been found to be effective in alleviating the symptoms of ischemia .

6. Synthesis of Novel Amides

- Summary of Application: A series of novel amides were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .

- Methods of Application: The synthesis involves the reaction of 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid with amine derivatives .

- Results or Outcomes: The synthesized amides were found to have potent anti-ulcer activities at oral doses of 50-400 mg/kg .

属性

IUPAC Name |

2-(3,4-dimethoxyphenyl)ethanimidamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2.ClH/c1-13-8-4-3-7(6-10(11)12)5-9(8)14-2;/h3-5H,6H2,1-2H3,(H3,11,12);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIKKPUQRMWDLJS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

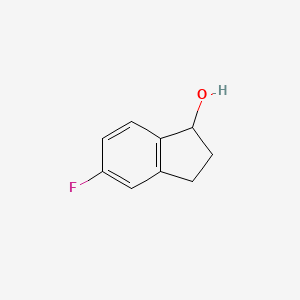

COC1=C(C=C(C=C1)CC(=N)N)OC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-Dimethoxyphenyl)acetimidamide hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-[Bis(4-methylphenyl)amino]phenyl]boronic acid](/img/structure/B1290014.png)